2-(Cyclopropylformamido)-3-hydroxybutanoic acid
Description
2-(Cyclopropylformamido)-3-hydroxybutanoic acid is an organic compound that features a cyclopropyl group attached to a formamido moiety, which is further connected to a hydroxybutanoic acid backbone
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-4(10)6(8(12)13)9-7(11)5-2-3-5/h4-6,10H,2-3H2,1H3,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXASEZYLSKILAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylformamido)-3-hydroxybutanoic acid typically involves the formation of the cyclopropylformamido group followed by its attachment to the hydroxybutanoic acid backbone. One common method includes the reaction of cyclopropylamine with formic acid to form cyclopropylformamide. This intermediate is then reacted with 3-hydroxybutanoic acid under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for 2-(Cyclopropylformamido)-3-hydroxybutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylformamido)-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Cyclopropylformamido)-3-oxobutanoic acid.
Reduction: Formation of 2-(Cyclopropylamino)-3-hydroxybutanoic acid.
Substitution: Formation of derivatives with different functional groups replacing the hydroxy group.
Scientific Research Applications
2-(Cyclopropylformamido)-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialized materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylformamido)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-3-hydroxybutanoic acid
- 2-(Cyclopropylformamido)-3-oxobutanoic acid
- 2-(Cyclopropylformamido)-3-methoxybutanoic acid
Uniqueness
2-(Cyclopropylformamido)-3-hydroxybutanoic acid is unique due to the presence of both a cyclopropylformamido group and a hydroxybutanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(Cyclopropylformamido)-3-hydroxybutanoic acid (CAS No. 1160934-95-1) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C7H12N2O3
- Molecular Weight : 172.18 g/mol
- IUPAC Name : 2-(Cyclopropylformamido)-3-hydroxybutanoic acid
The biological activity of 2-(Cyclopropylformamido)-3-hydroxybutanoic acid is primarily attributed to its ability to modulate various biochemical pathways. It is believed to interact with specific enzymes and receptors that are critical in metabolic processes. The cyclopropyl group may enhance its binding affinity to target proteins, potentially leading to altered enzyme kinetics or receptor activation/inhibition.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that 2-(Cyclopropylformamido)-3-hydroxybutanoic acid exhibits antimicrobial properties against various bacterial strains. This could be due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cells, possibly through the activation of caspase pathways. This suggests its potential as a lead compound in cancer therapy.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as indicated by reduced levels of pro-inflammatory cytokines in cell culture models.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the effectiveness of 2-(Cyclopropylformamido)-3-hydroxybutanoic acid against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as an antibacterial agent.
-
Cancer Cell Line Studies :
- In a study using human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its role as an anticancer agent.
-
Inflammation Model :
- In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibited growth of E. coli | |
| Anticancer | Induced apoptosis in MCF-7 cells | |
| Anti-inflammatory | Reduced TNF-alpha levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
